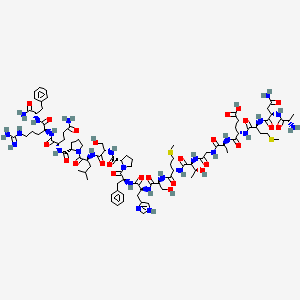
RFRP-2 (rat)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of RFRP-2 (rat) involves genomic structure and alternative splicing . The complete rFrp/sFRP-4 genomic structure spans over 31 kb covering 9 exons . Variants I to IVa were alternatively spliced to different exons in the 3’end of mRNA and resulted in transcripts with truncated open reading frame .Molecular Structure Analysis
The molecular formula of RFRP-2 (rat) is C88H134N26O25S2 and its molecular weight is 2020.3 . The structure of the mature, functional peptides processed from the target precursor molecule has been determined .Chemical Reactions Analysis
RFRP-3, a related peptide, has been shown to alter the protein expression profile of the uterine fluid of ovariectomized estrogen-primed (OEP) rats by upregulating MMP9 expression whilst downregulating that of key hub proteins Gna13, GnaQ, Gnai3 and Kras .Physical And Chemical Properties Analysis
RFRP-2 (rat) has a high hydrophilicity due to its special chemical composition . It is stored in a -20°C freezer for up to three years, or in a 4°C freezer for up to two years .Aplicaciones Científicas De Investigación
Allostatic Control of Reproductive Function
RFRP-2, as part of the RFamide-related peptide (RFRP) neurons, plays a significant role in the allostatic control of reproductive function. These neurons release peptides that negatively regulate gonadotropin-releasing hormone (GnRH) neurons, acting as a ‘brake’ on the reproductive axis. This mechanism is crucial for adapting to environmental and physiological changes that are not conducive to reproduction, ensuring survival by suppressing fertility .
Estrogen Feedback Signaling
RFRP-2 is involved in estrogen feedback signaling to the reproductive axis. Studies have shown that estradiol down-regulates RFRP expression in the hypothalamus. This regulation may contribute to the feedback mechanism of estrogen on the reproductive axis, influencing fertility and reproductive cycles .
Influence on Apoptosis and Gonadotropin Release
RFRP-2 has been found to inhibit the release and synthesis of luteinizing hormone (LH) and gonadotropin. This effect has implications for reproductive health and has been observed in various species, including rats, sheep, and bovines. The peptide’s influence on apoptosis and gonadotropin release is a significant area of research with potential applications in fertility treatments .
Modulation of Stress Responses
The RFRP neurons, including those releasing RFRP-2, are potential mediators of stress-induced suppression of the hypothalamic-pituitary-gonadal (HPG) axis. They may act as conduits for glucocorticoid signals or respond directly to stressful situations, modulating the reproductive function during stress .
Mecanismo De Acción
Target of Action
RFamide-related peptide-2 (RFRP-2) is a member of the RFamide peptide family, which includes neuropeptides that have a conserved carboxyl-terminal Arg–Phe–NH2 sequence . The primary targets of RFRP-2 are G-protein-coupled receptors, specifically NPFFR1 and NPFFR2 . These receptors are broadly distributed in the central nervous system, with the highest levels found in the limbic system and the hypothalamus .
Mode of Action
RFRP-2 interacts with its target receptors, NPFFR1 and NPFFR2, to modulate several functions including reproduction, feeding, and cardiovascular regulation . It has been suggested that RFRP-2’s action depends on opioid receptors activation, supporting its role in an anti-opioid system related to the opioid system .
Biochemical Pathways
RFRP-2 is involved in the modulation of nociception in basal and chronic pain conditions as well as their modulatory effects on the analgesic effects of opiates . It also plays a role in the hypothalamic-pituitary-gonadal (HPG) axis via its G protein-coupled receptor 147 (GPR147) . Moreover, RFRP-2 has been found to be involved in energy homeostasis and glucose metabolism .
Pharmacokinetics
It has been shown that intracerebroventricular administration of a related peptide, rfrp-1, increases prolactin secretion in rats . This suggests that RFRP-2 may also have central effects when administered in this manner.
Result of Action
RFRP-2 has been found to have a variety of effects at the molecular and cellular level. For instance, it has been shown to modulate nociception in rodents . In addition, it has been found to play a role in the modulation of several functions including reproduction, feeding, and cardiovascular regulation .
Action Environment
The action of RFRP-2 can be influenced by various environmental factors. For example, it has been suggested that the expression of RFRP-2 contributes to the integration of energy balance and reproduction, and is up-regulated in metabolically deficient conditions .
Safety and Hazards
Propiedades
IUPAC Name |
(4S)-5-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H134N26O25S2/c1-45(2)35-60(86(138)113-31-15-22-64(113)83(135)103-53(24-26-66(90)118)76(128)100-52(21-14-30-96-88(93)94)75(127)105-57(71(92)123)36-49-17-10-8-11-18-49)108-82(134)63(43-116)111-84(136)65-23-16-32-114(65)87(139)61(37-50-19-12-9-13-20-50)109-79(131)58(38-51-40-95-44-98-51)107-81(133)62(42-115)110-78(130)56(29-34-141-7)104-85(137)70(48(5)117)112-68(120)41-97-73(125)47(4)99-74(126)54(25-27-69(121)122)101-77(129)55(28-33-140-6)102-80(132)59(39-67(91)119)106-72(124)46(3)89/h8-13,17-20,40,44-48,52-65,70,115-117H,14-16,21-39,41-43,89H2,1-7H3,(H2,90,118)(H2,91,119)(H2,92,123)(H,95,98)(H,97,125)(H,99,126)(H,100,128)(H,101,129)(H,102,132)(H,103,135)(H,104,137)(H,105,127)(H,106,124)(H,107,133)(H,108,134)(H,109,131)(H,110,130)(H,111,136)(H,112,120)(H,121,122)(H4,93,94,96)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJMBTDODJSDJI-YPHUOVQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H134N26O25S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2020.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


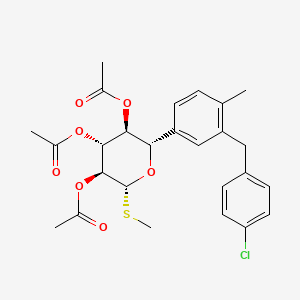
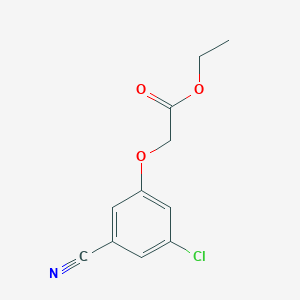
![1-(4,6-dichloro-5-fluoropyrimidin-2-yl)-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1518395.png)
![4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B1518399.png)
![N-[4-(4-dibenzofuranyl)phenyl]-2-aminobiphenyl](/img/structure/B1518405.png)
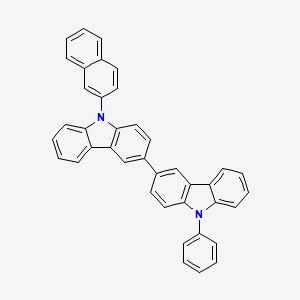
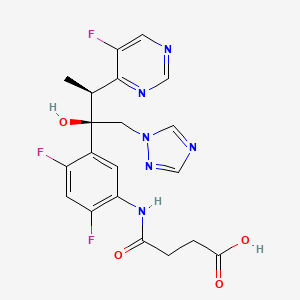
![2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one](/img/structure/B1518420.png)
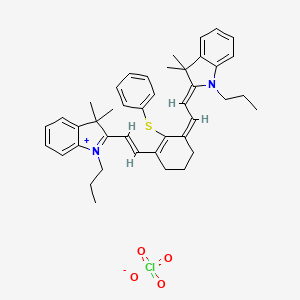
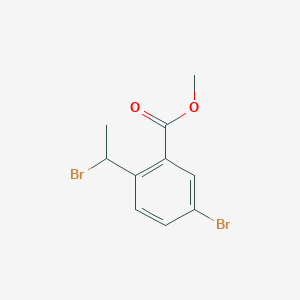
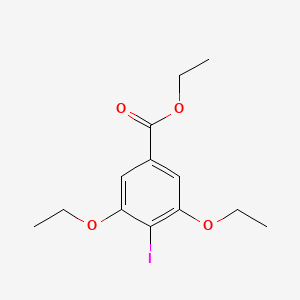
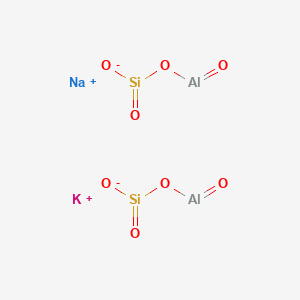
![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)